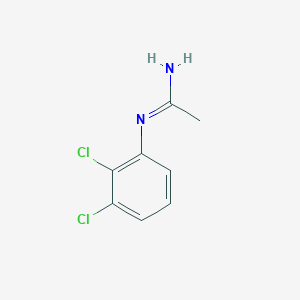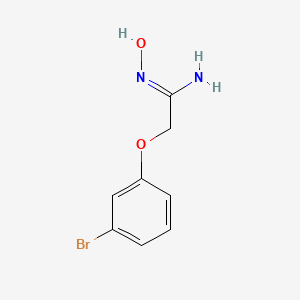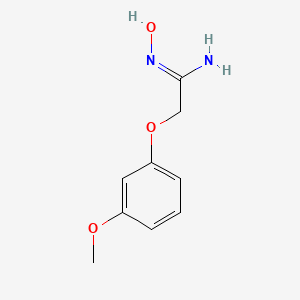
2-(2-Bromo-phenoxy)-N-hydroxy-acetamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with bromo-phenoxy groups are often used in organic synthesis due to their reactivity . The presence of the bromine atom makes these compounds good electrophiles, meaning they can react with nucleophiles in substitution reactions .
Synthesis Analysis
The synthesis of bromo-phenoxy compounds often involves the reaction of a phenol with a bromine-containing reagent . For example, ethyl bromoacetate is prepared in two steps from acetic acid .Molecular Structure Analysis
The molecular structure of bromo-phenoxy compounds can be determined using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis
Bromo-phenoxy compounds can participate in a variety of chemical reactions. For instance, ethyl bromoacetate is a versatile alkylating agent used in the Reformatsky reaction, where it reacts with zinc to form a zinc enolate .Physical And Chemical Properties Analysis
Bromo-phenoxy compounds typically have a high density and are insoluble in water . They can have a fruity, pungent odor .Mechanism of Action
Target of Action
Similar compounds have been found to target key functional proteins in bacterial cell division , and transcription factors like HIF-1α expressed under hypoxic conditions .
Mode of Action
For instance, similar compounds have shown to inhibit the expression of HIF-1α, a transcription factor that stimulates tumor angiogenesis .
Biochemical Pathways
Related compounds have been found to modulate downstream regulatory genes, such as vegf, mmps, and p53 . These genes play crucial roles in processes like angiogenesis, cell migration, and apoptosis.
Result of Action
Similar compounds have shown anti-proliferative and anti-angiogenic activities, specifically targeting hif1α and thereby modulating its downstream regulatory genes both in vitro and in vivo .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the hypoxic microenvironment in solid tumors can trigger the overexpression of transcription factors like HIF-1α . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-bromophenoxy)-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-3-1-2-4-7(6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWDCSACXYFXSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=NO)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OC/C(=N/O)/N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-phenoxy)-N-hydroxy-acetamidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B6332732.png)
![(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332741.png)




